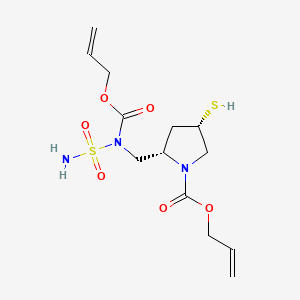
(S)-2,3-Diaminopropanoic acid dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis of a compound can often be found in the scientific literature .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (e.g., heat, pressure), and any catalysts that may affect its reactivity .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability .Wissenschaftliche Forschungsanwendungen
-
Hyaluronic Acid Hydrogels and Nanomaterials
- Field : Biomedical Applications
- Application Summary : Hyaluronic acid (HA), a main component of the extracellular matrix (ECM), is used in the design of hydrogels and nanoparticles for various biomedical applications due to its critical role in vivo, degradability by endogenous enzymes, and absence of immunogenicity .
- Methods of Application : HA-based hydrogels and nanoparticles are developed using different crosslinking chemistries. The structure of reactive groups or the procedure of crosslinking can have a profound impact on the intended mechanical, physical, and biological outcomes .
- Results : Studies have focused on dynamic covalent crosslinked HA-based biomaterials as these types of crosslinking allow the preparation of dynamic structures with the ability to form in situ, be injectable, and have self-healing properties .
-
Smart Hydrogels
- Field : Material Science
- Application Summary : Smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application : These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .
- Results : This field has seen recent strategies for tuning special functional properties of smart hydrogels for targeted applications .
-
Nanogels Based on Hyaluronic Acid
- Field : Biomedical and Drug Delivery Applications
- Application Summary : Nanogels based on hyaluronic acid are of particular interest from the standpoint of biomedical and drug delivery applications .
- Methods of Application : The versatility of their chemistry allows them to be tailored both to carry and release a wide range of active molecules, and to target specific tissues or cell types .
- Results : These nanogels are a prominent research topic in biomedical and drug delivery applications .
-
Smart Hydrogels for Environmental Sensing
- Field : Material Science
- Application Summary : Smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application : These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing environmental sensors .
- Results : This field has seen recent strategies for tuning special functional properties of smart hydrogels for targeted applications .
-
Nanogels for Drug Delivery
- Field : Biomedical and Drug Delivery Applications
- Application Summary : Nanogels based on hyaluronic acid are of particular interest from the standpoint of drug delivery applications .
- Methods of Application : The versatility of their chemistry allows them to be tailored both to carry and release a wide range of active molecules, and to target specific tissues or cell types .
- Results : These nanogels are a prominent research topic in drug delivery applications .
-
Smart Hydrogels for Environmental Sensing
- Field : Material Science
- Application Summary : Smart hydrogels with various chemically and structurally responsive moieties exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .
- Methods of Application : These smart hydrogels are drawing the attention of researchers for a wide range of applications, for instance, in designing environmental sensors .
- Results : This field has seen recent strategies for tuning special functional properties of smart hydrogels for targeted applications .
-
Nanogels for Drug Delivery
- Field : Biomedical and Drug Delivery Applications
- Application Summary : Nanogels based on hyaluronic acid are of particular interest from the standpoint of drug delivery applications .
- Methods of Application : The versatility of their chemistry allows them to be tailored both to carry and release a wide range of active molecules, and to target specific tissues or cell types .
- Results : These nanogels are a prominent research topic in drug delivery applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2,3-diaminopropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJBZICQABABM-JIZZDEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678753 | |
| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,3-Diaminopropanoic acid dihydrochloride | |
CAS RN |
19777-68-5 | |
| Record name | 3-Amino-L-alanine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2,3-diaminopropanoic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride](/img/structure/B599547.png)



![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)




